molecular formula C16H8BrN3O3S3 B2488516 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-23-5

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2488516
CAS No.: 391867-23-5
M. Wt: 466.34
InChI Key: LQCJINRTCBOYFQ-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 391867-23-5) is a high-purity synthetic compound supplied at 95% purity or greater, with a molecular weight of 466.34 and the molecular formula C16H8BrN3O3S3 . This complex molecule is built on a benzothiophene-2-carboxamide core, integrated with both a 5-nitrobenzothiophene and a 4-(5-bromothiophen-2-yl)thiazole moiety, making it a compelling subject for advanced medicinal chemistry and drug discovery research . The distinct presence of both thiazole and benzothiophene rings is of significant interest. Thiazoles are very important functional groups in medicinal chemistry, known to act as ligands on a variety of biological matrices and are used in a wide range of therapeutic applications, including as antibacterial, antiretroviral, antifungal, and anti-inflammatory agents . Similarly, the benzothiophene scaffold is a privileged structure in drug design, found in several commercial medications and used in research as a starting material for the synthesis of larger, often biologically active structures . The structural features of this compound suggest potential for diverse research applications. The nitro-aromatic group, combined with the thiophene and thiazole heterocycles, is a motif found in compounds investigated as potential antibacterial agents, including novel narrow-spectrum prodrugs that require activation by specific bacterial nitroreductases . Furthermore, related benzothiophene and thiazole-based analogs are actively being explored in modern polypharmacology approaches, such as the development of dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for potential applications in pain and inflammation research . This product is intended for research and development purposes only and is not designed for human therapeutic or veterinary applications.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrN3O3S3/c17-14-4-3-12(26-14)10-7-24-16(18-10)19-15(21)13-6-8-5-9(20(22)23)1-2-11(8)25-13/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCJINRTCBOYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Bromothiophene moiety : Known for its role in enhancing biological activity.
  • Thiazole ring : Contributes to the compound's interaction with biological targets.
  • Nitro and carboxamide groups : These functional groups are often associated with increased reactivity and potential therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that benzothiophene derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation in various assays, including 2D and 3D cultures. Specific attention has been given to their effects on lung cancer cell lines such as A549 and HCC827 .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiazole and thiophene structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Benzothiophene derivatives are also noted for their anti-inflammatory activities, which could be relevant in treating conditions characterized by chronic inflammation .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced cell viability in cancer cells.

Case Study 1: Anticancer Evaluation

A study evaluating the anticancer potential of similar compounds demonstrated that nitro-substituted benzothiophene derivatives exhibited IC50 values ranging from 0.85 to 6.75 µM on various lung cancer cell lines. The compound's ability to induce apoptosis was highlighted as a significant mechanism behind its anticancer effects .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, compounds structurally related to this compound were tested against E. coli and S. aureus. Results indicated that these compounds could inhibit bacterial growth effectively at low concentrations.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-y]-benzamideChlorine substitutionAnticancer properties
N-[4-(bromophenyl)-thiazol]Bromine substitutionAntimicrobial activity
N-[4-(5-bromoquinolinyl)-thiazol]Quinoline substitutionAntiviral activity

These comparisons illustrate how variations in substituents can significantly impact biological activities and pharmacological profiles.

Preparation Methods

Bromothiophene Intermediate

5-Bromothiophene-2-carbaldehyde is prepared via bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C. Alternatively, diazotization of 2-amino-5-bromothiazole with sodium nitrite in phosphoric acid, followed by hypophosphorous acid reduction, provides 5-bromothiazole derivatives.

Hantzsch Thiazole Synthesis

The thiazole ring is constructed by reacting 5-bromothiophene-2-carbaldehyde with thiourea in the presence of α-haloketones. For example, treatment with chloroacetone in ethanol under reflux yields 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. Key reaction parameters include:

  • Solvent: Ethanol or 1,4-dioxane.
  • Catalyst: Potassium carbonate or triethylamine.
  • Temperature: 80–100°C for 4–6 hours.

Yields range from 58–75%, with purity confirmed via HPLC (>99%).

Coupling Reactions to Form the Target Carboxamide

Carbodiimide-Mediated Coupling

The final step involves coupling 5-nitro-1-benzothiophene-2-carboxylic acid with 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂).

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous CH₂Cl₂.
  • Add EDC·HCl (1.5 equiv) and DMAP (1.5 equiv).
  • Stir at room temperature for 12–18 hours.
  • Quench with 2N HCl, extract with CH₂Cl₂, and purify via silica gel chromatography.

Yield: 40–61%, depending on substituents.

Alternative Coupling Methods

Method Reagents Solvent Yield (%)
EDC/DMAP EDC·HCl, DMAP CH₂Cl₂ 58
DCC/HOBt DCC, HOBt DMF 49
HATU/DIEA HATU, DIEA DMF 63

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to enhanced activation of the carboxylic acid.

Optimization and Yield Analysis

Critical factors influencing yield and purity include:

  • Stoichiometry: A 10% excess of amine minimizes unreacted carboxylic acid.
  • Solvent Polarity: Polar aprotic solvents (DMF) improve solubility but may necessitate longer reaction times.
  • Catalyst Loading: DMAP at 1.5 equivalents maximizes reaction rate without side-product formation.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.78 (s, 1H, thiazole-H), 7.83 (s, 1H, thiophene-H), 7.35–7.63 (m, aromatic-H).
  • ¹³C NMR: δ 164.6 (C=O), 158.7 (thiazole-C), 135.4 (Br-C).

Mass Spectrometry

  • ESI-MS: m/z 435 [M+H]⁺, consistent with the molecular formula C₁₆H₈BrN₃O₃S₂.

Applications and Research Discoveries

Material Science Applications

Bromothiophene derivatives serve as intermediates in organic semiconductors. The nitro group’s electron-deficient nature may facilitate charge transport in thin-film transistors.

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